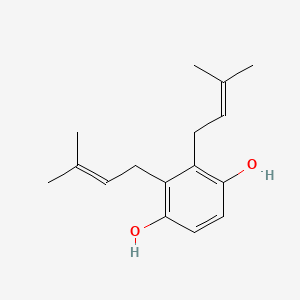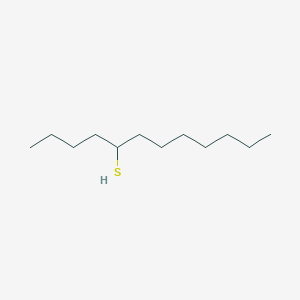
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 3-methylbut-2-en-1-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol typically involves the alkylation of a benzene derivative with 3-methylbut-2-en-1-yl groups. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, followed by the addition of the alkylating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the 3-methylbut-2-en-1-yl groups can be reduced to form saturated alkyl chains.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-phenyl-2-butene
- (3-Methyl-2-butenyl)-benzene
- 2-Butenoic acid, 3-methyl-, 3-methyl-2-butenyl ester
Uniqueness
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol is unique due to the presence of two 3-methylbut-2-en-1-yl groups and hydroxyl groups on the benzene ring, which confer specific chemical and biological properties not found in the similar compounds listed above .
Propriétés
Numéro CAS |
132803-81-7 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
2,3-bis(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H22O2/c1-11(2)5-7-13-14(8-6-12(3)4)16(18)10-9-15(13)17/h5-6,9-10,17-18H,7-8H2,1-4H3 |
Clé InChI |
DFBNFGYSBLAXHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1CC=C(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)





![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)






